(3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone

Catalog No.
S548245
CAS No.
885325-71-3
M.F
C20H19ClFN5OS
M. Wt
431.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino...

CAS Number

885325-71-3

Product Name

(3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone

IUPAC Name

(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone

Molecular Formula

C20H19ClFN5OS

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25)

InChI Key

YCRFPWKUUNKNDN-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

MK-8745; MK 8745; MK8745.

Canonical SMILES

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F

Description

The exact mass of the compound (3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone is 431.09829 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Search of Scientific Databases

    Searches of scientific databases such as PubChem [], Google Scholar, and ScienceDirect did not yield any publications specifically focused on the research applications of this compound.

  • Patent Literature

    A search of patent databases revealed a Canadian patent application (CA3007724A1) mentioning this compound as part of a series of 2-phenyl-3-(piperazinomethyl)imidazo[1,2-a]pyridine derivatives investigated for their potential as blockers of TASK-1 and TASK-3 potassium channels. These channels are involved in various physiological processes, and their modulation could be of therapeutic interest in sleep-related breathing disorders. However, the specific properties or activities of (3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone within this context are not disclosed in the patent.

Future Research Directions:

Given the structural features of the molecule, some potential areas for future research on (3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone could include:

  • Investigation of its affinity and selectivity for specific protein targets.
  • Evaluation of its potential biological activities, such as enzyme inhibition, modulation of cellular signaling pathways, or antimicrobial properties.
  • Exploration of its suitability as a lead compound for drug discovery efforts in relevant therapeutic areas.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Exact Mass

431.09829

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Shionome Y, Yan L, Liu S, Saeki T, Ouchi T. Integrity of p53 associated pathways determines induction of apoptosis of tumor cells resistant to Aurora-A kinase inhibitors. PLoS One. 2013;8(1):e55457. doi: 10.1371/journal.pone.0055457. Epub 2013 Jan 31. PubMed PMID: 23383195; PubMed Central PMCID: PMC3561291.
2: Nair JS, Ho AL, Schwartz GK. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent. Cell Cycle. 2012 Feb 15;11(4):807-17. doi: 10.4161/cc.11.4.19323. Epub 2012 Feb 15. PubMed PMID: 22293494; PubMed Central PMCID: PMC3318110.
3: Chowdhury A, Chowdhury S, Tsai MY. A novel Aurora kinase A inhibitor MK-8745 predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines. Leuk Lymphoma. 2012 Mar;53(3):462-71. doi: 10.3109/10428194.2011.619018. Epub 2011 Oct 24. PubMed PMID: 21879811.

Explore Compound Types